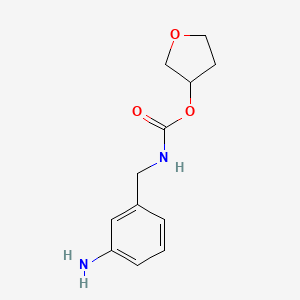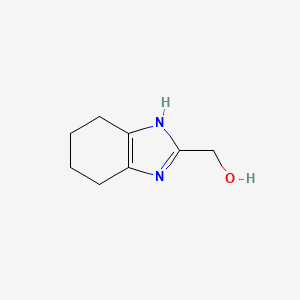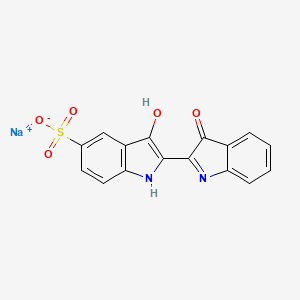
2,5-Dimethylquinoxaline
Descripción general
Descripción
2,5-Dimethylquinoxaline is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.20370000 . It’s a type of quinoxaline, which is a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxalines, including 2,5-Dimethylquinoxaline, have been synthesized using various methods. Recent research advances have focused on environmentally benign approaches . For example, one paper describes the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines using iridium complexes bearing an N-heterocyclic carbene ligand as a catalyst .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylquinoxaline consists of a bicyclic system containing a benzene ring and a pyrazine ring . This structure is similar to other quinoxalines, which are important chemical moieties demonstrating a wide range of physicochemical and biological activities .Chemical Reactions Analysis
Quinoxalines, including 2,5-Dimethylquinoxaline, are involved in various types of chemical reactions. These reactions include oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .Physical And Chemical Properties Analysis
2,5-Dimethylquinoxaline is a solid at room temperature . It has a boiling point of 264.00 to 265.00 °C and a vapor pressure of 0.016000 mmHg at 25.00 °C . It is soluble in alcohol and water (902.5 mg/L at 25 °C), but insoluble in water .Aplicaciones Científicas De Investigación
Antifungal Activity
2,3-Dimethylquinoxaline demonstrates potential as an antifungal agent. A study by Alfadil et al. (2021) explored its antifungal activity in vivo and in vitro against various pathogenic fungi, including Candida and Aspergillus species. This research highlights its potential for addressing clinical fungal infections (Alfadil et al., 2021).
Biological Activity Modeling
Quinoxaline derivatives, including 2,3-dimethylquinoxaline, are studied for their biological activities like antimicrobial and antifungal properties. Tayupov et al. (2021) used methods like dissociative electron capture spectroscopy and density functional theory for modeling their biological activities. These compounds are notably used in medicine and the food industry (Tayupov et al., 2021).
Chromatographic Applications
McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 2,5-Dimethylquinoxaline, in chromatography. This is particularly useful in the fluorimetric assay of methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
Antibacterial Properties
Taiwo et al. (2021) studied the antibacterial properties of 3,6-dimethylquinoxaline-2-hydrazone derivatives, which are structurally related to 2,5-Dimethylquinoxaline. These compounds showed activity against various bacterial strains, indicating their potential as broad-spectrum antibacterial agents (Taiwo et al., 2021).
Chemical Synthesis and Reactions
Various studies have been conducted on the chemical synthesis and reactions of dimethylquinoxaline derivatives. For instance, Kaiser and Petty (1976) explored the preparation and reactions of the lithio and dilithio salts of 2,3-dimethylquinoxaline, providing insights into its chemical properties and potential applications (Kaiser & Petty, 1976).
Direcciones Futuras
Quinoxalines, including 2,5-Dimethylquinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, they hold great potential for future developments in various fields, including medicinal chemistry .
Propiedades
IUPAC Name |
2,5-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)11-6-8(2)12-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZOJBWWSBCFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)

![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)





![2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile](/img/structure/B3326645.png)


![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)